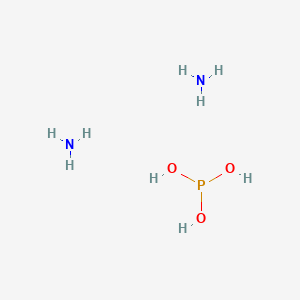
Phosphorous acid, diammonia salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium phosphite is an inorganic compound with the chemical formula (NH₄)₂HPO₃ . It is a salt derived from phosphorous acid and ammonia. This compound is known for its applications in agriculture and industry, particularly as a fertilizer and a fungicide.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium phosphite can be synthesized through the reaction of phosphorous acid with ammonia. The reaction typically occurs in an aqueous solution, where phosphorous acid reacts with ammonium hydroxide to form ammonium phosphite:
H3PO3+2NH4OH→(NH4)2HPO3+2H2O
Industrial Production Methods: Industrial production of ammonium phosphite involves the controlled reaction of phosphorous acid with ammonia gas. The process is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Ammonium phosphite can undergo oxidation to form ammonium phosphate.
Reduction: It can be reduced to phosphine gas under certain conditions.
Substitution: Ammonium phosphite can react with metal salts to form corresponding metal phosphites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Hydrogen gas or metal hydrides can be used for reduction reactions.
Substitution Reactions: Metal salts like copper sulfate or zinc chloride are commonly used.
Major Products Formed:
Oxidation: Ammonium phosphate.
Reduction: Phosphine gas.
Substitution: Metal phosphites such as copper phosphite or zinc phosphite.
Scientific Research Applications
Ammonium phosphite has a wide range of applications in scientific research:
Agriculture: It is used as a fertilizer to provide essential nutrients to plants. It also acts as a fungicide, protecting plants from fungal infections.
Chemistry: Ammonium phosphite is used in the synthesis of various phosphite esters and other phosphorus-containing compounds.
Biology: It is studied for its potential role in enhancing plant growth and resistance to diseases.
Industry: Ammonium phosphite is used in the production of flame retardants and as a reducing agent in various industrial processes.
Mechanism of Action
The mechanism of action of ammonium phosphite involves its ability to release phosphorous acid, which is readily absorbed by plants. Phosphorous acid acts as a systemic fungicide, inhibiting the growth of fungi by disrupting their metabolic processes. It also enhances the plant’s natural defense mechanisms, making them more resistant to diseases.
Comparison with Similar Compounds
Ammonium phosphate: Used primarily as a fertilizer.
Diammonium phosphate: Another common fertilizer with similar applications.
Monoammonium phosphate: Used in fertilizers and fire retardants.
Uniqueness: Ammonium phosphite is unique due to its dual role as both a fertilizer and a fungicide. Unlike ammonium phosphate, which primarily provides nutrients, ammonium phosphite also offers protection against fungal infections, making it a valuable compound in agriculture.
Properties
Molecular Formula |
H9N2O3P |
|---|---|
Molecular Weight |
116.06 g/mol |
IUPAC Name |
azane;phosphorous acid |
InChI |
InChI=1S/2H3N.H3O3P/c;;1-4(2)3/h2*1H3;1-3H |
InChI Key |
DNCQWNWCEBTKGC-UHFFFAOYSA-N |
Canonical SMILES |
N.N.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















